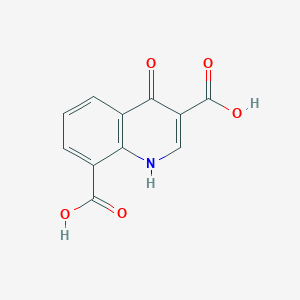

4-Hydroxyquinoline-3,8-dicarboxylic acid

Description

Historical Context of Quinoline-Based Dicarboxylic Acids in Organic Synthesis

The journey into quinoline (B57606) chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar. iipseries.orgnih.gov Soon after, the need for synthetic routes to access its derivatives spurred the development of several classic name reactions that remain fundamental to organic chemistry. The Skraup synthesis (1880), one of the earliest methods, involved the reaction of aniline (B41778) with glycerol (B35011) and an oxidizing agent. This was followed by other foundational methods like the Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses, each providing access to different substitution patterns on the quinoline ring. iipseries.orgwikipedia.org

The introduction of carboxylic acid groups onto the quinoline scaffold was a significant advancement, primarily driven by the discovery of the therapeutic potential of such derivatives. The Pfitzinger reaction, for instance, became a key method for producing quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with carbonyl compounds. iipseries.orgnih.gov Similarly, the Doebner reaction allows for the synthesis of quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid. wikipedia.org While the synthesis of dicarboxylic acid derivatives is less documented in early literature, the principles established by these classical methods laid the groundwork for creating more complex, polyfunctionalized quinolines. Modern synthetic strategies continue to build on this legacy, employing advanced catalytic systems to achieve higher efficiency and functional group tolerance for creating molecules like 4-Hydroxyquinoline-3,8-dicarboxylic acid. mdpi.comorganic-chemistry.org

Rationale for Investigating Polyfunctionalized Quinoline Scaffolds

The quinoline ring is a versatile scaffold whose properties can be finely tuned through the introduction of various functional groups. nih.govrsc.org The investigation of polyfunctionalized quinolines—those bearing multiple substituents—is driven by the goal of creating molecules with enhanced or entirely new properties for diverse applications.

In medicinal chemistry , functionalization is a key strategy for modulating a compound's biological activity, selectivity, and pharmacokinetic profile (ADMET properties). nih.govresearchgate.net The quinoline core is found in drugs with a wide range of activities, including antimalarial (e.g., Chloroquine), antibacterial, and anticancer agents. researchgate.netwikipedia.org By incorporating multiple functional groups, such as hydroxyl and carboxylic acid moieties, researchers can create opportunities for specific hydrogen bonding interactions with biological targets like enzymes and receptors, potentially leading to higher potency and selectivity. ontosight.aiingentaconnect.comnih.gov

In materials science , polyfunctionalized quinolines are valuable as building blocks for advanced materials. Dicarboxylic acids, in particular, can act as organic linkers to coordinate with metal ions, forming highly ordered, porous structures known as metal-organic frameworks (MOFs). nih.govnih.gov These materials have applications in gas storage, catalysis, and chemical sensing. The presence of a third functional group, like the hydroxyl group in 4-hydroxyquinoline (B1666331), can further modify the properties of the resulting MOF by providing an additional site for interaction or post-synthetic modification. nih.gov

Structural Significance of this compound for Advanced Chemical Studies

The specific arrangement of functional groups in this compound imparts a unique set of structural features that are highly significant for advanced chemical studies.

Potential for Intramolecular Hydrogen Bonding: The proximity of the 4-hydroxyl group and the 3-carboxylic acid group creates a strong potential for the formation of a stable, six-membered intramolecular hydrogen bond. nih.gov This type of bonding can significantly influence the molecule's conformation, planarity, and physicochemical properties such as acidity and solubility. nih.govrsc.org Such interactions are known to stabilize molecular structures and can play a crucial role in the molecule's interaction with biological targets.

Chelating Properties: The 4-hydroxyquinoline scaffold is a known chelating agent, capable of binding to metal ions. chemimpex.com This ability is dramatically enhanced in the title compound. The 8-carboxylic acid group, along with the quinoline nitrogen, forms a well-established bidentate chelation site, similar to the renowned 8-hydroxyquinoline (B1678124). researchgate.nettandfonline.com The additional 4-hydroxy and 3-carboxylic acid sites provide further potential coordination points, making the molecule a potent multidentate ligand for a variety of metal ions. This property is highly relevant for designing new therapeutic agents that target metalloenzymes or for use in analytical chemistry for metal ion detection. researchgate.netresearchgate.net

Ditopic Linker for Supramolecular Chemistry: The presence of two carboxylic acid groups at different positions on the scaffold (one on the pyridine (B92270) ring and one on the benzene (B151609) ring) makes it an excellent candidate as a ditopic or bitopic linker in the construction of coordination polymers and MOFs. nih.gov The distinct electronic and steric environments of the 3- and 8-positions could allow for selective coordination or the synthesis of heterometallic frameworks.

Interactive Data Tables

Table 1: Physicochemical Properties of 4-Hydroxyquinoline and Related Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Hydroxyquinoline | 611-36-9 | C₉H₇NO | 145.16 | 201-204 |

| Quinoline-3-carboxylic acid | 6480-68-8 | C₁₀H₇NO₂ | 173.17 | 274-276 |

| Quinoline-8-carboxylic acid | 86-59-9 | C₁₀H₇NO₂ | 173.17 | 183-185 chemical-suppliers.eu |

| This compound | N/A | C₁₁H₇NO₅ | 249.18 | Not available |

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-3,8-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-9-5-2-1-3-6(10(14)15)8(5)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLVBIBWUBXXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxyquinoline 3,8 Dicarboxylic Acid

Classical Cyclization Approaches for Quinoline-3-carboxylic Acid Formation

The formation of the quinoline-3-carboxylic acid scaffold is a foundational step in the synthesis of the target dicarboxylic acid. Several classical organic reactions have been established for the synthesis of quinolines, which can be adapted for this purpose. nih.gov These named reactions, such as the Combes, Conrad-Limpach, and Friedländer syntheses, typically involve the condensation of anilines with β-dicarbonyl compounds or related reagents, followed by cyclization. nih.govwikipedia.org

The Gould-Jacobs reaction is a versatile and widely employed method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. youtube.com The standard pathway involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a thermally induced cyclization. youtube.comchemicalbook.com The resulting product is a 4-hydroxyquinoline-3-carboxylic acid ester, which can then be hydrolyzed to the corresponding carboxylic acid. youtube.comwikipedia.org

To synthesize 4-hydroxyquinoline-3,8-dicarboxylic acid, a significant modification to the Gould-Jacobs pathway is required, specifically in the choice of the starting aniline. The aniline precursor must contain a carboxylic acid group, or a group that can be converted to a carboxylic acid, at the meta-position. The logical starting material for this approach is 3-aminophthalic acid (3-aminobenzene-1,2-dicarboxylic acid). acs.org In this modified pathway, the amino group of 3-aminophthalic acid reacts with the malonic ester, and the subsequent thermal cyclization occurs at the ortho-position relative to the amino group, which is unsubstituted. This regioselectivity ensures the formation of the quinoline (B57606) ring with the pre-existing carboxylic acid groups correctly positioned at what becomes the C8 position of the final quinoline structure. A final saponification step would then hydrolyze the ester at the C3 position to yield the target dicarboxylic acid. This strategy of incorporating substituents into the final product by using a pre-substituted aniline is a cornerstone of quinoline synthesis. nih.gov

Beyond the Gould-Jacobs reaction, other strategies exist for constructing the quinoline-3-carboxylic acid core. One-step, or "one-pot," procedures offer an efficient alternative by combining multiple reaction steps without isolating intermediates. For instance, a straightforward synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters has been described involving the reductive cyclization of o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester in the presence of stannous chloride (SnCl₂·2H₂O).

Multi-step syntheses provide greater control over the introduction of functional groups. An example involves preparing substituted 2-chloroquinoline-3-carbaldehydes from acetanilides using the Vilsmeier-Haack reaction. The resulting aldehyde at the C3 position can then be oxidized to a carboxylic acid, providing a versatile intermediate for further elaboration.

Regioselective Functionalization Techniques for the 8-Carboxylic Acid Moiety

Introducing a carboxylic acid group at the C8 position of a pre-formed quinoline ring requires highly selective chemical methods. Direct C-H carboxylation is challenging; therefore, modern synthetic approaches rely on directing groups to achieve regioselectivity. The most prominent strategy for functionalization at the C8 position involves the use of quinoline N-oxide as an intermediate. nih.govrsc.org

The N-oxide group acts as an effective directing group, facilitating transition-metal-catalyzed C-H activation specifically at the C8 position. mdpi.comacs.org This is due to the formation of a stable, five-membered metallacycle intermediate involving the catalyst, the N-oxide oxygen, and the C8-hydrogen. nih.govnih.gov This approach has been successfully used for various C8 functionalizations, including arylations, amidations, and acylations, with catalysts based on palladium, rhodium, ruthenium, and cobalt. mdpi.comresearchgate.netnih.govresearchgate.net

While direct C8 carboxylation via this method is not widely documented, a closely related and highly relevant transformation is C8-acylation. For example, palladium-catalyzed C8-selective acylation of quinoline N-oxides has been achieved using α-oxocarboxylic acids as the acyl source. thieme-connect.com This reaction introduces a carbonyl group at the C8 position, which can serve as a precursor to the desired carboxylic acid. Another potential route involves the palladium-catalyzed activation of a C8-aldehyde C-H bond to form quinoline-8-carboxamides, which could then be hydrolyzed to the carboxylic acid. thieme-connect.comgoogle.com After the C8 functionalization is complete, the N-oxide directing group can be removed, often through deoxygenation, which in some catalytic systems occurs in situ. researchgate.netnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The solvent plays a crucial role in chemical reactions by influencing reactant solubility, stabilizing transition states, and affecting reaction rates. ablelab.eu In classical quinoline syntheses like the Gould-Jacobs reaction, the high-temperature cyclization step is often performed in high-boiling point, inert solvents such as diphenyl ether or paraffin (B1166041) oil. ablelab.eu Polyphosphoric acid can also be used, acting as both a solvent and a cyclizing agent.

The choice of solvent can dramatically impact yield. In a Doebner-type three-component synthesis of quinoline-4-carboxylic acids, a screening of various solvents including ethanol, toluene, dichloroethane (DCE), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) gave low yields, whereas acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) proved to be the most effective.

The polarity of the solvent is a key factor. Polar solvents can stabilize charged intermediates and transition states, which can alter the reaction mechanism and rate. For instance, polar protic solvents are capable of hydrogen bonding and are particularly effective at stabilizing ions, which can be beneficial in reactions involving ionic intermediates.

Temperature is a critical parameter, particularly for the thermal cyclization step in the Gould-Jacobs reaction, which requires significant heat to proceed. However, the temperature must be carefully controlled, as excessively high temperatures or prolonged reaction times can lead to product degradation or unwanted side reactions, such as decarboxylation.

Microwave-assisted synthesis has emerged as a powerful tool for optimizing these reactions, allowing for rapid heating to temperatures above the solvent's boiling point under controlled pressure. This technique can dramatically reduce reaction times and improve yields. A study comparing conventional heating with microwave irradiation for a Gould-Jacobs reaction demonstrated the profound influence of temperature and pressure.

The following interactive table summarizes the findings of a study on the effect of temperature, time, and pressure on the yield of a Gould-Jacobs reaction conducted under microwave conditions.

Table 1: Effect of Temperature and Pressure on Gould-Jacobs Reaction Yield Data derived from a study on a model Gould-Jacobs reaction under microwave irradiation.

| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 1 | 250 | 5 | 10 | 18 |

| 2 | 300 | 5 | 19 | 47 |

| 3 | 250 | 10 | 10 | 20 |

As shown in the table, increasing the temperature from 250 °C to 300 °C for a short duration (5 minutes) significantly increased the product yield from 18% to 47% (Entry 1 vs. 2). However, at the higher temperature, extending the reaction time to 10 minutes resulted in a drop in yield to 28% (Entry 4). This decrease is attributed to product degradation and decarboxylation, which is facilitated by the high pressure (24 bar) generated under these conditions. This highlights the delicate balance required between temperature and reaction time to maximize product formation while minimizing side reactions.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for heterocyclic compounds, including quinolines. rsc.org The application of green chemistry principles to the synthesis of this compound would focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to this synthesis include:

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate purification, minimizing solvent waste and saving time and energy. One-pot protocols have been successfully developed for other carboxyl-substituted bisquinoline systems. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ethanol, or ionic liquids is a cornerstone of green chemistry. rsc.org The use of water as a solvent has been reported for the synthesis of quinoline-4-carboxylic acids. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. acs.org This technique has been applied to the synthesis of quinoline derivatives. acs.org

Catalyst Reusability: The development of heterogeneous or recyclable catalysts is crucial for sustainable processes. While not specifically detailed for this compound, the broader field of quinoline synthesis is actively exploring such catalysts.

The table below highlights some green chemistry approaches that could be integrated into the synthetic strategy for this compound.

| Green Chemistry Principle | Specific Approach | Potential Benefit | Reference |

| Atom Economy | One-pot reactions | Reduced waste, higher efficiency | researchgate.net |

| Safer Solvents | Use of water or ethanol | Reduced environmental impact and toxicity | rsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, potentially higher yields | acs.org |

| Catalysis | Use of recyclable catalysts | Reduced metal waste, lower cost | N/A |

While a definitive, optimized green synthesis for this compound is yet to be established in the literature, the principles and catalytic systems outlined above provide a solid foundation for the development of such a process. Future research will likely focus on combining these strategies to create a truly sustainable and efficient synthetic route to this complex molecule.

Derivatization Strategies and Functional Group Transformations of 4 Hydroxyquinoline 3,8 Dicarboxylic Acid

Esterification Reactions of the Carboxylic Acid Moieties

The selective or complete esterification of the two carboxylic acid groups at the C3 and C8 positions of 4-hydroxyquinoline-3,8-dicarboxylic acid is a fundamental transformation for modulating the compound's solubility, polarity, and reactivity. Standard esterification protocols are generally applicable, with the choice of method depending on the desired selectivity and the scale of the reaction.

Fisher Esterification: This classical method involves reacting the dicarboxylic acid with an excess of alcohol (e.g., methanol, ethanol) under acidic catalysis, typically using a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heating to reflux. researchgate.net This approach generally leads to the diester, as forcing conditions are required. Selective mono-esterification is challenging due to the similar reactivity of the two carboxylic groups, although statistical mixtures may be obtained.

Alkyl Halide Reactions: Conversion of the dicarboxylic acid to its corresponding dicarboxylate salt with a suitable base (e.g., potassium carbonate, cesium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF is another effective method for diester synthesis. researchgate.net

Mitsunobu Reaction: For more delicate substrates or when milder conditions are required, the Mitsunobu reaction provides an alternative. rsc.org This reaction uses triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylic acid. rsc.org This method proceeds under neutral conditions and at lower temperatures, which can be advantageous for complex molecules.

Illustrative Esterification Conditions for Quinoline (B57606) Carboxylic Acids

| Method | Reagents & Conditions | Typical Product | Reference |

|---|---|---|---|

| Acid-Catalyzed | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.), Reflux | Dimethyl Ester | researchgate.net |

| Alkylation | Alkyl Halide (e.g., CH₃I), K₂CO₃, DMF | Dimethyl Ester | researchgate.net |

Amidation and Peptide Coupling Approaches

The carboxylic acid groups are readily converted into amides, a crucial transformation for building larger molecules, including peptide conjugates and libraries of potential bioactive agents. This is typically achieved by activating the carboxylic acid followed by the addition of a primary or secondary amine. researchgate.net

A wide array of modern coupling reagents can be employed for this purpose, allowing the reaction to proceed under mild conditions and minimizing side reactions like racemization if chiral amines are used. bachem.com

Common Coupling Reagents:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are frequently used, often in combination with additives to improve efficiency and suppress side reactions. nih.gov

Additives: N-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are common additives that form active esters, which then react with the amine. nih.gov 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, particularly for hindered substrates. nih.gov

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and are standard in solid-phase and solution-phase peptide synthesis.

The reaction involves the in-situ formation of a highly reactive acyliminium ion or an active ester intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. nih.govnih.gov Given the presence of two carboxylic acids in the parent molecule, stoichiometric control of the amine and coupling reagents can potentially allow for the formation of mono-amides and diamides.

Table of Common Amide Coupling Systems

| Coupling Reagent | Additive/Base | Solvent | Key Features |

|---|---|---|---|

| EDC | HOBt, DIPEA | CH₃CN, CH₂Cl₂, or DMF | Water-soluble byproducts, widely used. nih.gov |

| DCC | DMAP (cat.) | CH₂Cl₂ | Forms insoluble DCU byproduct. researchgate.net |

| HATU | DIPEA or Collidine | DMF | High efficiency, low racemization. bachem.com |

Modifications of the 4-Hydroxyl Group

The 4-hydroxyl group of the quinoline core behaves as a vinylogous acid (enol) and can also be derivatized, although its reactivity is influenced by its position within the heterocyclic system. It can be converted into ethers or esters, or it can be used as a directing group for other transformations.

O-Alkylation and O-Arylation: The hydroxyl group can be alkylated to form ethers using an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) in a polar solvent like DMF. researchgate.netresearchgate.net This converts the hydroxyl into a different functional group, which can alter the molecule's electronic properties and steric profile.

O-Acylation: Esterification of the 4-hydroxyl group can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net

Protecting Group: The hydroxyl group can be protected, for instance as a carbamate (B1207046), to prevent it from interfering with reactions at other sites or to direct reactions to specific positions on the quinoline ring. For example, a carbamate at the 4-position can be used to direct C-H functionalization. chemrxiv.org

Annulation Reactions: The 4-OH group can participate in cyclization reactions. For instance, it can undergo annulation with alkynes under rhodium or ruthenium catalysis to form fused pyran ring systems. chemrxiv.org

Halogenation and Nitro-Substitution Reactions on the Quinoline Ring

The quinoline ring is an aromatic system that can undergo electrophilic substitution reactions such as halogenation and nitration. The regiochemical outcome of these reactions is directed by the combined electronic effects of the existing substituents: the activating, ortho-, para-directing 4-hydroxyl group and the deactivating, meta-directing carboxylic acid groups at C3 and C8.

Halogenation: Direct bromination of substituted quinolines, such as 8-hydroxyquinoline (B1678124), typically occurs at the 5- and 7-positions, which are activated by the hydroxyl group. acgpubs.org For this compound, the C5 and C7 positions are similarly activated by the 4-OH group. Therefore, electrophilic halogenation with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) is expected to selectively introduce halogen atoms at these positions. acs.org Decarboxylative halogenation, where a carboxylic acid is replaced by a halogen, is also a known process for heteroaromatic carboxylic acids, but often requires specific, more forceful conditions. nih.govacs.org

Nitro-Substitution: Nitration of aromatic rings is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The directing effects of the substituents on the quinoline ring will again determine the position of substitution. The existence of the related compound 4-Hydroxy-8-nitroquinoline-3-carboxylic acid suggests that nitration can occur on the quinoline core. nih.govoakwoodchemical.com Given the activating nature of the 4-OH group, the nitro group would be expected to substitute at an activated position, such as C5 or C7.

Expected Regioselectivity of Electrophilic Substitution

| Reaction | Reagent | Expected Position(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃ or CH₃CN | C5 and/or C7 | Activation by the ortho/para-directing 4-OH group. acgpubs.org |

Alkylation and Arylation Reactions on the Quinoline Core

While classical Friedel-Crafts alkylation and arylation reactions are often difficult on quinoline systems due to the deactivating effect of the nitrogen atom, modern cross-coupling and C-H activation methods offer powerful alternatives for introducing alkyl and aryl substituents.

C-H Activation/Functionalization: Recent advances have enabled the direct functionalization of C-H bonds on heterocyclic cores, guided by a directing group. chemrxiv.org For the 4-hydroxyquinoline (B1666331) scaffold, the N-oxide can direct functionalization to the C2 and C8 positions, while the 4-oxo tautomer can direct reactions to the C5 position. chemrxiv.org Palladium-catalyzed methods, often using an auxiliary group attached to a carboxylic acid, can also achieve selective β-arylation and alkylation of sp³ C-H bonds. While not a direct quinoline core reaction, methods using an 8-aminoquinoline (B160924) auxiliary attached to another molecule's carboxylic acid demonstrate the utility of the quinoline scaffold in directing C-H alkylation. nih.gov These advanced methods provide a pathway to selectively install alkyl or aryl groups at positions that are inaccessible through classical electrophilic substitution.

Synthesis of Heterocyclic Fused Derivatives

The this compound scaffold can serve as a precursor for the synthesis of more complex, polycyclic heterocyclic systems. nih.gov The construction of fused rings typically involves transforming the existing functional groups into reactive handles that can participate in intramolecular cyclization reactions.

For example:

Pyrazolo[4,3-c]quinoline Synthesis: The carboxylic acid at the C3 position could theoretically be converted into an acyl group, which, following reaction with hydrazines, could lead to the formation of a fused pyrazole (B372694) ring, analogous to syntheses starting from 3-acyl-4-hydroxyquinolin-2-ones. researchgate.net

Thiazepino[2,3-h]quinoline Synthesis: The carboxylic acid at C8 could be reduced to an alcohol, converted to a halide, and then used in cyclization reactions. Alternatively, if a nitro group were present at C8 and an appropriate thiol sidechain at C7, reduction of the nitro group to an amine could facilitate a lactamization to form a fused thiazepine ring. nih.gov

Pyran Ring Fusion: As mentioned previously, the 4-hydroxyl group can undergo ruthenium-catalyzed annulation with alkynes to build a fused pyran ring adjacent to the C4 and C5 positions. chemrxiv.org

The synthesis of such fused systems requires a multi-step approach, beginning with the selective modification of one or more of the functional groups on the starting dicarboxylic acid to prepare it for the key cyclization step.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxyquinoline 3,8 Dicarboxylic Acid

Oxidation-Reduction Pathways of the Quinoline (B57606) Nucleus and Hydroxyl Group

The 4-hydroxyquinoline (B1666331) scaffold is redox-active, and its behavior is significantly influenced by its substituents. The phenolic hydroxyl group at the C4 position is a primary site for oxidation. This process typically involves the transfer of a hydrogen atom (proton and electron) to an oxidizing agent, resulting in the formation of a phenoxy radical. The stability of this radical intermediate is a key determinant of the compound's antioxidant or prooxidant character.

Research on structurally related 4-hydroxyquinoline derivatives has shown that their effect on free-radical processes can be complex. nih.gov For instance, the presence of electron-withdrawing groups, such as the two carboxylic acid moieties in 4-hydroxyquinoline-3,8-dicarboxylic acid, can influence the stability of the phenoxy radical. An electron-attracting group ortho to the hydroxyl group can make the resulting phenoxy radical more active by drawing negative charge from the electron-deficient radical site. nih.gov This increased reactivity can, under certain conditions, lead to the radical initiating further propagation of lipid peroxidation, a prooxidative effect. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the this compound core towards aromatic substitution is governed by the electronic properties of the existing substituents. The quinoline system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. These rings have different electron densities and thus different susceptibilities to electrophilic attack.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.com The substituents on the ring direct the incoming electrophile to specific positions.

Activating Group: The hydroxyl (-OH) group at C4 is a powerful activating group and is ortho, para-directing. It strongly increases the electron density of the benzene ring, making it more nucleophilic.

Deactivating Groups: The carboxylic acid (-COOH) groups at C3 and C8 are deactivating groups and are meta-directing. They withdraw electron density from the rings, making them less reactive towards electrophiles.

Pyridine Ring: The pyridine ring is inherently electron-deficient compared to the benzene ring and is generally deactivated towards electrophilic substitution.

Considering these combined effects, electrophilic attack is most likely to occur on the benzene ring (positions C5, C6, C7). The powerful activating effect of the C4-OH group directs incoming electrophiles primarily to the C5 and C7 positions (ortho and para to the hydroxyl group, respectively). However, the deactivating effect of the C8-carboxylic acid group will reduce the reactivity at the C7 position. Therefore, the C5 position is a highly probable site for electrophilic substitution. Theoretical studies on 8-hydroxyquinoline (B1678124) have also been used to predict the most likely sites for electrophilic attack. researchgate.net

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is less common for this molecule. youtube.com The system is generally electron-rich due to the hydroxyl group, which disfavors attack by nucleophiles. NAS reactions on quinoline rings typically require a good leaving group (like a halogen) and the presence of strong electron-withdrawing groups to activate the ring system for nucleophilic attack. Without such features, this compound is unlikely to undergo NAS under standard conditions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Hydroxyl (-OH) | 4 | Activating | ortho, para (to C3, C5) |

| Carboxylic Acid (-COOH) | 3 | Deactivating | meta (to C2, C4a, C5) |

| Carboxylic Acid (-COOH) | 8 | Deactivating | meta (to C6, C8a) |

Decarboxylation Mechanisms of Quinoline Carboxylic Acids

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). This reaction is common for quinoline carboxylic acids, particularly when heated, often in the presence of a catalyst or in a high-boiling solvent like quinoline itself. researchgate.netacs.org The mechanism and ease of decarboxylation depend significantly on the position of the carboxylic acid group relative to the quinoline nitrogen.

For quinoline carboxylic acids, the mechanism is often proposed to proceed through a zwitterionic intermediate. cdnsciencepub.com In this pathway, the acidic proton of the carboxyl group is transferred to the basic ring nitrogen. This protonation of the ring facilitates the departure of CO₂ by stabilizing the resulting negative charge on the ring carbon. The stability of this carbanionic intermediate is crucial for the reaction to proceed.

In this compound, there are two carboxylic acid groups that can potentially be removed:

C3-Carboxylic Acid: The carboxyl group at the C3 position is ortho to the C4-hydroxyl group. The presence of the hydroxyl group may influence the stability of intermediates. Studies on related compounds, such as 7-fluoro-4-hydroxyquinoline-3-carboxylic acid, have demonstrated that decarboxylation is a viable synthetic step to remove the C3-carboxyl group. nih.gov

C8-Carboxylic Acid: The carboxyl group at the C8 position is peri to the quinoline nitrogen. This proximity can facilitate the formation of a six-membered transition state involving intramolecular proton transfer, which can promote decarboxylation.

The decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid) has been shown to proceed readily in aqueous solutions at elevated temperatures, with the rate being pH-dependent and maximal near the isoelectric pH. cdnsciencepub.com It is plausible that this compound undergoes decarboxylation under similar conditions, likely in a stepwise manner, with the relative rates for the removal of the C3 and C8 groups depending on the specific reaction conditions.

Intermolecular and Intramolecular Reaction Dynamics

The chemical behavior of this compound is profoundly influenced by non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). These interactions dictate its physical properties, crystal packing, and aspects of its reactivity.

Intramolecular Interactions: The most significant intramolecular interaction in this molecule is the hydrogen bond between the phenolic proton of the C4-hydroxyl group and an oxygen atom of the C3-carboxylic acid group. This forms a stable six-membered ring structure. Such intramolecular hydrogen bonds are a common feature in related quinolone carboxylic acid derivatives and have been studied using both experimental and computational methods. mdpi.com This strong hydrogen bond can affect the acidity of both the hydroxyl and carboxyl protons and can influence the molecule's conformation, holding the two functional groups in a relatively planar arrangement.

Intermolecular Interactions: In the solid state and in concentrated solutions, intermolecular forces play a dominant role.

Hydrogen Bonding: The presence of multiple hydrogen bond donors (-OH, -COOH) and acceptors (C=O, -OH, quinoline N) allows for the formation of extensive intermolecular hydrogen-bonding networks. Molecules can form dimers through hydrogen bonding between their carboxylic acid groups, a common motif for carboxylic acids.

These combined interactions lead to the formation of well-ordered three-dimensional structures in the crystalline phase. The dynamics of these interactions, such as the breaking and forming of hydrogen bonds, are critical for processes like dissolution and reaction in the condensed phase.

Coordination Chemistry and Metal Complexation Studies of 4 Hydroxyquinoline 3,8 Dicarboxylic Acid

Ligand Design Principles and Chelating Properties

4-Hydroxyquinoline-3,8-dicarboxylic acid is designed as a multidentate ligand, combining the well-established chelating properties of the 8-hydroxyquinoline (B1678124) (8-HQ) moiety with the versatile coordination ability of two carboxylate groups. The 8-HQ core acts as a potent, bidentate chelator through its phenolic oxygen and pyridine (B92270) nitrogen atoms, forming stable five-membered rings with metal ions. tandfonline.comnih.govresearchgate.net This chelating ability is the source of many of the bioactivities observed in 8-HQ derivatives. nih.gov

The addition of carboxylic acid groups at the C3 and C8 positions introduces further coordination sites. Carboxylic acids are known to coordinate with metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. nih.gov This multiplicity of binding sites makes this compound a highly preorganized ligand, a characteristic that often leads to the formation of more stable metal complexes and higher metal ion selectivity compared to less organized analogues. uncw.edu The combination of the rigid quinoline (B57606) plane and the flexible carboxylate groups allows for the formation of complexes with diverse geometries and nuclearities.

The ligand's structure, featuring a fused aromatic system, suggests that its metal complexes may exhibit interesting photophysical properties. The planarity of the quinoline system can facilitate π-electron interactions with the base pairs of DNA, a property observed in related quinoline-based silver(I) complexes. mdpi.com

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The bifunctional nature of this compound, possessing both N-heterocyclic and polycarboxylate functionalities, makes it an excellent candidate for the construction of novel MOFs. nih.gov

Synthesis: The synthesis of MOFs using this ligand would typically be achieved through solvothermal or hydrothermal methods. acs.orgnih.gov In a representative procedure, a salt of the desired metal ion (e.g., nitrates, chlorides, or acetates of transition metals like Zn(II), Cu(II), or lanthanides) would be reacted with the this compound ligand in a high-boiling point solvent such as N,N-dimethylformamide (DMF). acs.orggoogle.com The mixture is sealed in an autoclave and heated to temperatures between 75°C and 150°C for a period of hours to days. google.com Upon cooling, crystalline MOF product can be isolated. Continuous flow reactors using supercritical carbon dioxide have also emerged as a rapid and sustainable method for MOF synthesis. youtube.com

Characterization: The resulting MOFs would be characterized by a suite of analytical techniques:

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional structure and connectivity of the framework. mdpi.com

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and its crystalline nature.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the loss of coordinated or guest solvent molecules. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate and quinoline groups to the metal centers by observing shifts in their characteristic vibrational frequencies.

Surface Area and Porosity Analysis (BET): To measure the specific surface area and pore size distribution, which are critical properties for applications in gas storage and catalysis. researchgate.net

Formation of Coordination Polymers and Discrete Metal Complexes

N-heterocyclic polycarboxylic acids are well-recognized for their ability to form a wide array of coordination polymers and discrete metal complexes due to their diverse coordination modes. nih.gov The structure of the resulting assembly is influenced by factors such as the choice of metal ion, reaction temperature, and the presence of auxiliary ligands. nih.govrsc.org

Studies on the analogous quinoline-2,4-dicarboxylic acid with lanthanide(III) ions have shown the formation of complex 3D coordination polymers. nih.gov In these structures, the dicarboxylate ligand acts as a bridging or bridging-chelating unit, connecting multiple metal centers through its nitrogen and carboxylate oxygen atoms. nih.gov Similarly, this compound is expected to form robust, high-dimensional networks. The diverse structures of related 8-hydroxyquinolinate-based coordination polymers demonstrate that the skeletons of dicarboxylic acid co-ligands play a crucial role in the assembly of different frameworks. rsc.org

Depending on the reaction stoichiometry and the coordination preference of the metal ion, discrete (mononuclear or dinuclear) complexes can also be formed. For instance, various 3d transition metals have been shown to form mononuclear and dinuclear complexes with Schiff base ligands derived from quinoline. rsc.org The carboxylate groups of this compound could bridge two metal centers to form dinuclear "paddle-wheel" structures or other polynuclear clusters.

| Ligand | Metal Ion(s) | Resulting Structure Type | Dimensionality |

|---|---|---|---|

| Quinoline-2,4-dicarboxylic acid | Nd(III), Eu(III), Tb(III) | Coordination Polymer | 3D |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Zn(II) | Coordination Polymer | 2D |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Nd(III) | Coordination Polymer | 2D |

| 4-Hydroxybenzoic acid | Mg(II) | Coordination Polymer (Square Grid) | 2D |

| Pyridine-2,3-dicarboxylic acid | Zn(II), Cu(II) | Interpenetrated Coordination Polymer | 2D → 3D |

Investigation of Metal Ion Selectivity and Binding Affinity

The 8-hydroxyquinoline scaffold is known for its potent coordinating ability and good metal recognition properties. tandfonline.com The introduction of two carboxylate groups is expected to significantly enhance the binding affinity and potentially influence the selectivity for different metal ions. The combination of a pyridine nitrogen, a phenolic oxygen, and carboxylic oxygens creates a highly effective chelating environment.

Studies on the related 8-hydroxyquinoline-2-carboxylic acid (HQC) revealed remarkably high formation constants for its metal complexes. uncw.edu The stability of these complexes is attributed to the highly preorganized nature of the tridentate ligand. uncw.edu It is anticipated that this compound would form even more stable complexes due to the potential for higher denticity.

The selectivity of such ligands can be tuned by the electronic properties of the substituents. For instance, in silver-based metal-organic complexes, dicarboxylic acid linkers with strong electron-donating groups (like the -OH group in the target compound) can lead to shifts in photoluminescent emission and influence sensitivity in metal ion detection. rsc.org The binding affinity of quinoline derivatives is a key factor in their biological activity and can be quantified by determining the stability constants of the metal-ligand complexes. nih.govacs.org

| Metal Ion | Log K1 |

|---|---|

| Cu(II) | 12.00 |

| Pb(II) | 11.35 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Ca(II) | 6.16 |

| Mg(II) | 4.93 |

Data from Hancock et al. uncw.edu

Role as a Ligand in Catalysis Research

Quinoline derivatives and their metal complexes have attracted significant interest in the field of catalysis. researchgate.netmdpi.comnih.gov The stable coordination environment provided by multidentate ligands is crucial for creating effective catalysts. Pyridine-2,6-dicarboxylic acid, a structural analogue, and its complexes are known to have a significant function in catalysis. ajol.info Similarly, 4-hydroxyquinoline-3-carboxylic acid is recognized for its utility in developing catalysts. chemimpex.com

Metal complexes based on this compound could serve as robust heterogeneous catalysts, particularly when incorporated into MOFs. MOFs offer the advantage of combining the active metal-ligand sites with high surface area and porosity, allowing for efficient access of substrates to the catalytic centers. acs.org For example, MOFs based on a biquinoline dicarboxylic acid ligand have been shown to be highly efficient catalysts for the cyanosilylation of carbonyl compounds. acs.org

Copper-quinoline complexes have been investigated for their catechol oxidase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.comscilit.com The efficiency of these catalytic systems depends on both the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.comscilit.com Given these precedents, metal complexes of this compound represent promising candidates for a variety of catalytic transformations, including oxidation, C-C bond formation, and asymmetric synthesis. researchgate.net

Spectroscopic and Structural Elucidation Methodologies for 4 Hydroxyquinoline 3,8 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including quinoline (B57606) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, allowing for the comprehensive assignment of the molecular structure.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most fundamental steps in the structural analysis of 4-hydroxyquinoline-3,8-dicarboxylic acid derivatives. The chemical shift (δ), measured in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, offering valuable clues about the molecular structure.

In ¹H NMR spectra of quinoline derivatives, protons on the aromatic rings typically resonate in the downfield region (δ 7.0-9.0 ppm). The exact chemical shift is influenced by the position of substituents on the quinoline core. For instance, the presence of electron-withdrawing carboxylic acid groups and the electron-donating hydroxyl group in the this compound framework will cause predictable shifts in the positions of the aromatic protons.

¹³C NMR provides complementary information by detailing the carbon skeleton. Carbons in the aromatic quinoline ring typically appear between δ 110-160 ppm. The carbonyl carbons of the dicarboxylic acid groups are characteristically found further downfield, often exceeding δ 165 ppm. The specific chemical shifts can help confirm the substitution pattern on the quinoline ring. Theoretical calculations are often used alongside experimental data to aid in the precise assignment of chemical shifts for complex quinoline derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted 4-Hydroxyquinolines

| Atom Type | Typical Chemical Shift (δ, ppm) | Influencing Factors |

| Aromatic Protons (H5, H6, H7) | 7.0 - 8.5 | Nature and position of other substituents |

| H2 Proton | 8.0 - 9.0 | Anisotropy of the heterocyclic ring |

| Hydroxyl Proton (4-OH) | 10.0 - 13.0 | Solvent, concentration, hydrogen bonding |

| Aromatic Carbons (C2, C5, C6, C7) | 110 - 145 | Substituent electronic effects |

| C4 (bearing OH group) | 150 - 178 | Strong deshielding by the hydroxyl group |

| C3 & C8 (bearing COOH) | 120 - 140 | Position relative to other groups |

| Carboxyl Carbons (COOH) | 165 - 185 | Dimerization, hydrogen bonding |

Note: The values presented are approximate and can vary based on the specific derivative, solvent, and experimental conditions.

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). sdsu.edu In the context of a this compound derivative, COSY spectra would reveal correlations between adjacent protons on the benzene (B151609) portion of the quinoline ring (e.g., between H-5 and H-6, and H-6 and H-7), helping to establish their connectivity. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. magritek.com HMBC is crucial for connecting different fragments of a molecule. For example, it can show a correlation between the proton at the H-2 position and the carbon of the carboxylic acid at the C-3 position, or between the H-5 proton and the carboxylic acid carbon at C-8, thus confirming the substitution pattern. magritek.com It is also the best method for assigning quaternary carbons (carbons with no attached protons), which are common in the quinoline core. magritek.com

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally valuable tool. The ¹⁹F nucleus is 100% abundant and has high sensitivity, resulting in spectra that are often simpler to interpret than ¹H NMR. researchgate.net

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique excellent for confirming the position of fluorine substituents on the quinoline ring. worktribe.combrighton.ac.uk Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides additional structural information. For instance, long-range ¹H-¹⁹F coupling constants can be observed, which helps in assigning the relative positions of atoms in the molecule. doi.org Computational methods are also employed to predict ¹⁹F NMR shifts, which, when compared with experimental data, provide a powerful method for structural verification of polyfluorinated heteroaromatic compounds. worktribe.combrighton.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers significant insights into the molecular structure.

ESI-MS is a soft ionization technique that is particularly well-suited for polar, non-volatile molecules like dicarboxylic acids. pnnl.gov In this method, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

For this compound, ESI-MS would typically be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻ or the doubly deprotonated molecule [M-2H]²⁻. In positive ion mode, the protonated molecule [M+H]⁺ can be observed. nih.gov The m/z value of this molecular ion provides a direct measurement of the compound's molecular weight. Analysis of substituted isoquinolines, which are structurally related, has shown that fragmentation patterns can be influenced by the position and nature of substituents. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. researchgate.netnih.gov For a derivative of this compound, HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods would provide definitive evidence for its key structural components.

The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears as a wide envelope from 2500 to 3300 cm⁻¹. spectroscopyonline.comlibretexts.org This broadening is a result of strong intermolecular hydrogen bonding. Superimposed on this broad peak would be the sharper C-H stretching vibrations of the aromatic ring. The two carboxylic acid groups would also exhibit a strong, sharp absorption for the C=O (carbonyl) stretch. For aromatic acids, this peak is typically found in the 1710 to 1680 cm⁻¹ range. spectroscopyonline.com

The 4-hydroxy (-OH) group would also contribute to the O-H stretching region, while the quinoline core would produce a series of characteristic peaks. C=N and C=C stretching vibrations within the fused aromatic rings typically appear in the 1600–1450 cm⁻¹ region. scirp.org Furthermore, a distinct C-O stretching vibration for the carboxylic acid is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com An out-of-plane O-H wagging vibration, also broadened by hydrogen bonding, provides another diagnostic peak, often found between 960 and 900 cm⁻¹. spectroscopyonline.com

Analysis of the closely related compound, 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, supports these assignments, with detailed studies of its vibrational frequencies confirming the positions of these characteristic bands. nih.gov Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic backbone. nih.govrsc.org

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500–3300 | Broad, Strong | Characteristic broad envelope due to hydrogen bonding. libretexts.org |

| Phenolic O-H | Stretch | ~3200 | Medium, Broad | Overlaps with the carboxylic O-H stretch. |

| Aromatic C-H | Stretch | 3000–3100 | Medium, Sharp | Appears as sharp peaks on the broad O-H band. |

| Carboxylic Acid C=O | Stretch | 1680–1710 | Strong, Sharp | Position indicates conjugation with the aromatic system. spectroscopyonline.com |

| Aromatic C=C / C=N | Stretch | 1450–1600 | Medium-Strong | Multiple bands characteristic of the quinoline ring. scirp.org |

| Carboxylic Acid C-O | Stretch | 1210–1320 | Strong | Coupled with O-H in-plane bending. spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of conjugated systems by measuring the absorption of light that excites electrons from lower to higher energy molecular orbitals. The extended π-system of the quinoline ring in this compound makes it an excellent chromophore for UV-Vis analysis.

The electronic transitions observed are typically π → π* and n → π. youtube.comlibretexts.org For 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, absorption spectra generally show multiple bands. nih.gov These compounds typically exhibit two or more strong absorption peaks in the UV region, often one near 250 nm and another above 300 nm, which are attributed to π→π transitions within the aromatic system. scirp.orgresearchgate.netmdpi.com

The presence of the hydroxyl (-OH) and dicarboxylic acid (-COOH) groups act as auxochromes, which can modify the absorption profile. These electron-donating and -withdrawing groups can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted quinoline core. researchgate.net The exact position and intensity of these peaks are also sensitive to the solvent, as solvent polarity can stabilize the ground or excited states differently. Studies on various metal complexes of 8-hydroxyquinoline derivatives confirm that the primary absorptions are ligand-centered π→π* transitions. mdpi.com

Table 2: Typical UV-Vis Absorption Maxima for 8-Hydroxyquinoline and its Derivatives

| Compound/Complex | Solvent | Absorption Maxima (λ_max, nm) | Transition Type |

|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | Methanol | ~253, ~320 | π→π* |

| 8-Hydroxyquinoline (8-HQ) | Chloroform | ~255, ~335 | π→π* |

| Zn(II)-8-HQ Complex | Methanol | ~260, ~370 | π→π* (Ligand Centered) researchgate.net |

| Al(III)-8-HQ Complex | Various | ~380-400 | π→π* (Ligand Centered) nih.gov |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and conformation of this compound.

For a molecule with multiple hydrogen bond donors (-OH, -COOH) and acceptors (N, C=O), a complex and robust hydrogen-bonding network is expected to be a defining feature of its crystal structure. researchgate.netnih.gov It is highly probable that the carboxylic acid groups would form strong hydrogen bonds, either with other acid molecules to create dimers or with the quinoline nitrogen atom. researchgate.netmdpi.com The presence of two carboxylic acid groups allows for the formation of extended chains or layered sheets. researchgate.netacs.org

X-ray analysis would also confirm the planarity of the quinoline ring system and the relative orientation of the carboxylic acid groups. A critical piece of data obtained would be the C-O bond lengths within the carboxyl groups. In a neutral carboxylic acid, the C=O double bond is typically around 1.21 Å, while the C-O single bond is around 1.30 Å. mdpi.com This distinguishes it from a deprotonated carboxylate anion where electron delocalization results in two identical C-O bond lengths of about 1.25 Å. mdpi.com Crystal structures of related quinoline and pyridine (B92270) dicarboxylic acids have been successfully determined, providing a strong precedent for the analysis of this compound. chemmethod.comnih.govresearchgate.net

Table 3: Expected Bond Lengths in this compound based on X-ray Crystallography Data of Analogous Structures

| Bond Type | Expected Bond Length (Å) | Notes |

|---|---|---|

| Aromatic C=C | 1.37–1.42 | Typical for fused aromatic systems. |

| Aromatic C=N | 1.33–1.37 | Characteristic of the pyridine part of the quinoline ring. |

| Carboxylic Acid C=O | ~1.21 | Indicates a neutral -COOH group. mdpi.com |

| Carboxylic Acid C-O(H) | ~1.30 | Indicates a neutral -COOH group. mdpi.com |

Advanced Hyphenated Analytical Techniques for Structural Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex samples and the confirmation of molecular structures. omicsonline.orgnih.govchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier tool for this type of analysis. HPLC would first be used to separate the target compound from any impurities or reaction byproducts. The eluent is then introduced into a mass spectrometer, which provides a highly accurate molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with great certainty. Tandem mass spectrometry (LC-MS/MS) is used to further confirm the structure by inducing fragmentation of the parent ion. ajrconline.org For this compound, the expected fragmentation pattern would involve the sequential neutral loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, as well as the loss of the entire -COOH groups. chempap.orgnih.gov Further fragmentation would break down the stable quinoline ring, which often involves the loss of HCN. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of this compound due to its high polarity, high molecular weight, and low volatility. chemijournal.com To make it amenable to GC analysis, a derivatization step would be required to convert the polar -OH and -COOH groups into less polar, more volatile esters and ethers/silylethers.

Other hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Infrared Spectroscopy (LC-IR) could also be employed. nih.gov LC-NMR would provide detailed structural information on the separated compound in solution, while LC-IR could offer functional group information for each component separated by the chromatograph.

Table 4: Applicability of Hyphenated Techniques for the Analysis of this compound

| Technique | Applicability | Information Obtained | Notes |

|---|---|---|---|

| LC-MS | Excellent | Purity, Molecular Weight, Molecular Formula (HRMS) | The method of choice for polar, non-volatile compounds. omicsonline.org |

| LC-MS/MS | Excellent | Structural confirmation through fragmentation patterns. | Provides evidence of connectivity and functional groups. nih.govajrconline.org |

| GC-MS | Poor (Directly) | Molecular Weight, Fragmentation Patterns | Requires chemical derivatization to increase volatility. chemijournal.com |

Theoretical and Computational Investigations of 4 Hydroxyquinoline 3,8 Dicarboxylic Acid

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. rsc.orgnih.gov It allows for the calculation of various molecular attributes by modeling the electron density, providing a balance between computational cost and accuracy. rsc.org For quinoline (B57606) derivatives, DFT has been successfully employed to determine optimized geometries, analyze molecular interactions, and evaluate electronic and optical properties. rsc.orgelsevierpure.commdpi.com Calculations are typically performed using software like Gaussian, with specific functional and basis sets such as B3LYP/6-31G(d,p) chosen to best represent the molecular system. rsc.orgnih.gov Such studies on 4-Hydroxyquinoline-3,8-dicarboxylic acid would elucidate its thermodynamic and kinetic stability, offering a foundational understanding of its chemical behavior. rsc.org

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netsci-hub.se The HOMO is associated with the capacity to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.netsci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. rsc.orgsci-hub.se

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.orgsci-hub.se Conversely, a small energy gap suggests the molecule is more polarizable and reactive. sci-hub.se For various quinoline derivatives, DFT calculations have been used to determine these energy values and visualize the distribution of the HOMO and LUMO across the molecular structure. rsc.orgscirp.org Analysis of this compound would involve calculating its HOMO-LUMO gap to predict its stability and propensity for charge transfer interactions, which are crucial for its potential bioactivity. scirp.org

Based on these FMO energies, several key quantum chemical descriptors can be calculated to further characterize reactivity:

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. scirp.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This interactive table is based on established formulas in computational chemistry.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netwalisongo.ac.id The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id Green usually represents neutral or weakly charged areas. walisongo.ac.id

For this compound, an MEP analysis would identify the most likely sites for intermolecular interactions. It would highlight the electron-rich areas, such as around the oxygen atoms of the hydroxyl and carboxylic acid groups and the nitrogen atom of the quinoline ring, as potential sites for hydrogen bonding and electrophilic interactions. Conversely, it would pinpoint electron-deficient regions, guiding the understanding of how the molecule interacts with other chemical species, including biological receptors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamics of a molecule. mdpi.com These simulations are crucial for understanding how a molecule like this compound behaves in a biological environment, such as in an aqueous solution or near a protein binding site. mdpi.comajchem-a.com

An MD simulation would reveal the preferred conformations of the dicarboxylic acid groups, the planarity of the quinoline ring system, and the dynamics of intramolecular hydrogen bonding. It can also be used to study intermolecular interactions with solvent molecules or biological targets, providing insights into its solubility, stability, and binding modes. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate—and calculating their associated activation energies. rsc.org

For this compound, computational studies could investigate its synthesis mechanisms, such as those related to the Pfitzinger reaction or other classic quinoline syntheses. nih.gov Furthermore, these methods can be used to model its reactivity in various chemical transformations, predicting the feasibility of different reaction pathways and identifying key intermediates. This provides a molecular-level understanding that is often difficult to obtain through experimental means alone. rsc.org

Structure-Property Relationship Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities or physical properties. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to find a mathematical relationship with an observed property.

For compounds related to this compound, such as 4-hydroxyquinoline-3-carboxylic acids, QSAR studies have been performed. nih.gov For instance, the enzyme inhibition activities of these related compounds were found to correlate with descriptors like molecular connectivity and van der Waals volume. nih.gov A QSAR model for this compound and its derivatives could be developed to predict their biological activities, guiding the design of new analogues with enhanced potency or desired properties. nih.govacs.org

Application of Machine Learning in Predicting Synthetic Outcomes

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to predict the outcomes of chemical reactions. rjptonline.org By training on vast datasets of known reactions, ML models can learn complex patterns that relate reactants, reagents, and conditions to reaction success or yield. rjptonline.orgmdpi.com

For a novel or complex molecule like this compound, ML algorithms could be applied to predict the most efficient synthetic routes. These models can help chemists select the highest-yielding reactions, optimize reaction conditions, and reduce the number of failed experiments, thereby accelerating the synthesis process. rjptonline.org Some models can also assess the synthetic accessibility of a proposed molecule, providing a score that estimates the difficulty of its preparation based on known chemical transformations. mdpi.com

Advanced Applications of 4 Hydroxyquinoline 3,8 Dicarboxylic Acid in Materials Science and Analytical Chemistry

Integration into Polymeric Materials and Coatings

The incorporation of 4-hydroxyquinoline-3,8-dicarboxylic acid derivatives into polymeric matrices and coatings can significantly enhance their performance and longevity. The quinoline (B57606) moiety is known for its ability to absorb UV radiation, a key factor in the degradation of many organic materials. When integrated into polymers such as polyolefins, polyesters, and polyurethanes, these derivatives act as effective light stabilizers. google.com

The dicarboxylic acid functionality allows for the compound to be chemically bonded into the polymer backbone, for instance, during the synthesis of polyesters or polyamides. This covalent integration prevents leaching of the stabilizer over time, ensuring long-term protection of the material from photodegradation. In coatings, these compounds can be dispersed as additives, where they provide UV shielding and can also improve adhesion to metal substrates through the chelating action of the hydroxyl and carboxyl groups.

The presence of these functional groups can also influence the mechanical and thermal properties of the host polymer. The rigid quinoline ring can increase the stiffness and thermal stability of the polymer, while the potential for hydrogen bonding can enhance intermolecular forces. Research into coordination polymers has demonstrated that dicarboxylic acid ligands, including those based on quinoline structures, can be used to create robust, three-dimensional networks with metal ions, indicating the potential for creating highly cross-linked and stable polymer systems. nih.gov

Development of Organic Light-Emitting Diode (OLED) Components and Luminescent Materials

Metal complexes of 8-hydroxyquinoline (B1678124) and its derivatives are renowned for their electroluminescent properties and are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com While research has heavily focused on tris(8-hydroxyquinolinato)aluminium (Alq3), the principles extend to other substituted quinolines, including this compound. The core 8-hydroxyquinoline ligand structure is responsible for the formation of stable, luminescent metal complexes.

The dicarboxylic acid groups in this compound offer a means to tune the electronic properties of the resulting metal complexes. These groups can act as additional coordination sites or be modified to attach other functional moieties, thereby influencing the emission wavelength, quantum efficiency, and charge transport characteristics of the material. For instance, coordination polymers and metal-organic frameworks (MOFs) constructed from quinoline-dicarboxylic acid ligands and metal ions like Zn(II) and Cd(II) have shown distinct fluorescence properties. nih.govrsc.org The specific arrangement of the ligands and metal centers in these extended structures can lead to unique photoluminescent behaviors.

The introduction of dicarboxylic acid functionalities can also be exploited to create solution-processable OLED materials. By converting the carboxylic acids to more soluble esters or by forming polymeric structures, these luminescent materials can be deposited as thin films from solution, offering a cost-effective alternative to vacuum deposition methods. The thermal stability of these quinoline-based materials is also a critical advantage for the operational lifetime of OLED devices. researchgate.net

Use as Light Stabilizers and Antioxidants in Organic Materials

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been patented for their use as stabilizers for organic materials against the detrimental effects of light, oxygen, and heat. google.com The mechanism of action for these compounds is twofold. Firstly, the quinoline ring system is an effective chromophore for absorbing harmful UV radiation, which it can then dissipate as heat, thus preventing the initiation of photodegradation pathways within the host material. fiveable.me This UV absorption capability is crucial for protecting polymers in outdoor applications.

Secondly, the phenolic hydroxyl group at the 4-position can act as a radical scavenger. researchgate.netmdpi.com During the oxidative degradation of polymers, highly reactive free radicals are formed. The hydroxyl group can donate a hydrogen atom to these radicals, neutralizing them and terminating the degradation chain reaction. The resulting quinoline-based radical is stabilized by resonance, making it less reactive and less likely to initiate further degradation. This antioxidant activity complements the UV-stabilizing effect, providing comprehensive protection for the organic material.

The dicarboxylic acid groups can further enhance the performance by allowing the stabilizer to be covalently bonded into the polymer matrix, preventing its migration and loss over time. This is particularly important for materials that are exposed to harsh environmental conditions or come into contact with solvents. The combination of UV absorption and antioxidant properties makes this compound derivatives highly effective additives for a wide range of organic materials, including plastics, synthetic fibers, and coatings. google.comnih.gov

Reagent in Spectrophotometric Analysis of Metal Ions

8-Hydroxyquinoline and its derivatives are well-established chromogenic reagents for the spectrophotometric determination of a wide array of metal ions. researchgate.netajol.info The formation of stable, colored chelate complexes with metal ions allows for their quantitative analysis. The hydroxyl group at position 8 and the nitrogen atom in the quinoline ring form a five-membered chelate ring with metal ions.

While specific studies on this compound for this purpose are less common, the underlying chemistry of the 8-hydroxyquinoline moiety is the primary driver of its complexing ability. The presence of the carboxylic acid groups can influence the solubility of the reagent and its metal complexes, as well as the pH range for optimal complex formation. These groups can also participate in coordination with the metal ion, potentially leading to changes in the absorption spectrum and stability of the complex.

The table below summarizes the use of 8-hydroxyquinoline and its derivatives in the spectrophotometric analysis of various metal ions, illustrating the versatility of this class of compounds as analytical reagents.

| Metal Ion | Wavelength (nm) | pH | Comments |

| Iron(III) | 359 | - | Formation of a metal-oxine complex in chloroform. researchgate.netajol.info |

| Cadmium(II) | 400 | 8 | Determination in a micellar medium of cetylpyridinium (B1207926) chloride. jcsp.org.pk |

| Zinc(II) | 520 | 9.2 | Using 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid as the reagent. semanticscholar.org |

| Various | - | 5-8 | General optimum pH range for fluorescence of metal-HQS complexes. uci.edu |

Application in Ion Exchange Resins and Metal Ion Preconcentration